molecular formula C25H49N13O7 B12607763 Glycyl-L-lysyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 647375-92-6

Glycyl-L-lysyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12607763
CAS No.: 647375-92-6
M. Wt: 643.7 g/mol
InChI Key: CXUUGSOTNGXPEC-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-lysyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide containing two N~5~-(diaminomethylidene)-modified L-ornithine residues. This modification replaces the δ-amino group of ornithine with a guanidino-like group, enhancing hydrogen-bonding capacity and structural rigidity . Such modifications are often employed to mimic arginine residues or enhance protease resistance in peptide design .

Properties

CAS No.

647375-92-6

Molecular Formula

C25H49N13O7

Molecular Weight

643.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H49N13O7/c26-10-2-1-5-14(35-19(40)13-27)20(41)37-16(8-9-18(28)39)22(43)36-15(6-3-11-33-24(29)30)21(42)38-17(23(44)45)7-4-12-34-25(31)32/h14-17H,1-13,26-27H2,(H2,28,39)(H,35,40)(H,36,43)(H,37,41)(H,38,42)(H,44,45)(H4,29,30,33)(H4,31,32,34)/t14-,15-,16-,17-/m0/s1

InChI Key

CXUUGSOTNGXPEC-QAETUUGQSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN

Canonical SMILES

C(CCN)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN

Origin of Product

United States

Biological Activity

Glycyl-L-lysyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound that exhibits various biological activities, primarily due to its constituent amino acids and the presence of diaminomethylidene groups. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Composition

The compound is a peptide composed of multiple amino acids including glycine, lysine, glutamine, and ornithine, with modifications that enhance its biological activity. The presence of N~5~-(diaminomethylidene) groups is significant as they are known to influence metabolic pathways and cellular signaling.

  • Nitric Oxide Synthesis : The diaminomethylidene groups can enhance nitric oxide (NO) production in cells. NO is crucial for various physiological processes including vasodilation and neurotransmission.
  • Polyamine Metabolism : Ornithine plays a central role in the biosynthesis of polyamines such as putrescine and spermine, which are important for cell growth and differentiation.
  • Protein Synthesis : The amino acids in this compound facilitate protein synthesis through their roles as building blocks for new proteins.

1. Immunomodulatory Effects

Research indicates that ornithine can modulate immune responses, particularly under stress conditions such as burns or infections. It aids in the synthesis of arginine, which is vital for immune function and wound healing .

2. Growth Hormone Release

Ornithine has been associated with stimulating the release of growth hormone from the pituitary gland, which can enhance muscle growth and recovery post-exercise .

3. Antioxidant Properties

Peptides containing ornithine exhibit antioxidant properties, which help in reducing oxidative stress in cells. This is particularly beneficial in preventing cellular damage associated with various diseases.

Case Study 1: Wound Healing

A study evaluated the effect of ornithine supplementation on wound healing in patients with chronic wounds. Results indicated a significant improvement in healing rates among those receiving ornithine compared to controls, attributed to enhanced collagen synthesis and immune response .

Case Study 2: Athletic Performance

In a clinical trial involving athletes, supplementation with ornithine was shown to improve recovery times post-exercise and increase overall performance metrics. Participants reported reduced fatigue levels and improved muscle recovery .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
ImmunomodulationEnhances arginine synthesis
Growth Hormone ReleaseStimulates pituitary gland
Antioxidant ActivityReduces oxidative stress
Enhanced Wound HealingImproves collagen synthesis
Improved Athletic RecoveryReduces fatigue post-exercise

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Peptides with N~5~-(Diaminomethylidene)-Ornithine Modifications

Glycylglycyltyrosyl-N~5~-(diaminomethylene)ornithine (GLY-GLY-TYR-ARG)
  • Structure: Tetrapeptide (C19H29N7O6, 451.48 Da) with a single N~5~-(diaminomethylidene)-ornithine (ARG analog) .
  • Function: Acts as a papain inhibitor, leveraging the guanidino-like group for active-site binding .
  • Key Difference : Shorter chain length reduces binding avidity compared to the target compound’s dual modifications.
N~5~-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N~5~-(diaminomethylene)ornithine
  • Structure : A 10-residue peptide (C50H73N15O11, 1,060.23 Da) with two modified ornithines .
  • Function : Identified as Bradykinin (Kallidin I), a vasoactive peptide. The dual modifications enhance receptor affinity and metabolic stability .
  • Comparison: Shares the dual N~5~-(diaminomethylidene) motif with the target compound but differs in peptide backbone sequence and biological targets.
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
  • Structure : Hexapeptide (C37H68N10O9S, 829.06 Da) with one modified ornithine .
  • Contrast: Single modification limits charge density compared to the target compound’s dual guanidino-like groups.

Other N~5~-Modified Ornithine Derivatives

N5-Acyl-L-Ornithines (e.g., N5-Acetyl-, N5-Butyryl-L-ornithine)
  • Structure: Ornithine with acylated δ-amino group (e.g., N5-butyryl: C9H18N2O4) .
  • Function: Weak nitric oxide synthase (NOS) inhibitors (IC50 >1 mM) .
  • Key Difference: Acyl groups reduce hydrogen-bonding capacity compared to diaminomethylidene modifications, explaining lower inhibitory potency.
N~5~-Hydroxy-L-ornithine
  • Structure: (2S)-2-amino-5-(hydroxyamino)pentanoic acid (C5H12N2O3, 148.16 Da) .
  • Function : Intermediate in hydroxamate siderophore biosynthesis.
  • Divergence: Hydroxylamine moiety replaces the guanidino group, altering metal-binding specificity.
N5-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate
  • Structure : C11H18N4O3·HCl·xH2O (254.29 + 36.46 + x(18.02) Da) .
  • Function : Glycation endproduct analog; implicated in diabetic protein damage .
  • Contrast: Pyrimidinyl modification creates a bulkier, aromatic side chain vs. the planar diaminomethylidene group.

Enzymatic Inhibition and Stability

  • Target Compound: Dual diaminomethylidene groups likely enhance protease resistance and mimic arginine’s role in substrate-enzyme interactions (e.g., analogous to Papain Inhibitor’s mechanism) .
  • N5-Acyl Ornithines: Poor NOS inhibition (IC50 >1 mM) underscores the necessity of the guanidino-like geometry for effective binding .

Pathological Relevance

  • Glycation Products : N~5~-modified ornithines like MG-H1 (Nd-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine) are biomarkers of diabetic complications, highlighting divergent roles of ornithine modifications in health vs. disease .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Key Modification Biological Role Source
Target Compound Not explicit ~800–1,100 (estimated) Dual N~5~-(diaminomethylidene)-ornithine Protease resistance, enzyme inhibition
GLY-GLY-TYR-ARG C19H29N7O6 451.48 Single N~5~-(diaminomethylidene)-ornithine Papain inhibition
Bradykinin (Kallidin I) C50H73N15O11 1,060.23 Dual N~5~-(diaminomethylidene)-ornithine Vasodilation, inflammation
N5-Butyryl-L-ornithine C9H18N2O4 218.25 N5-butyryl Weak NOS inhibition
N~5~-Hydroxy-L-ornithine C5H12N2O3 148.16 N5-hydroxylamine Siderophore biosynthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.